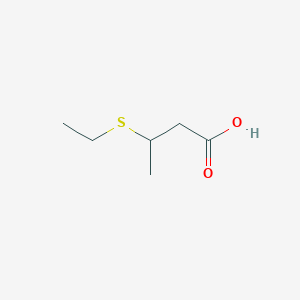

3-(Ethylsulfanyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-9-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGRPLJFXVZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310507 | |

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89534-40-7 | |

| Record name | NSC227914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways toward 3-(Ethylsulfanyl)butanoic Acid

The synthesis of this compound is commonly achieved through nucleophilic substitution or thiol-ene reactions. One established method involves the reaction of a 3-halobutanoic acid, such as 3-bromobutanoic acid, with sodium ethanethiolate (NaSEt). This S(_N)2 reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The yield of this reaction can be influenced by the nature of the leaving group, with tosylate being more effective than bromide, which is in turn better than chloride. The addition of catalytic amounts of iodide salts, such as potassium iodide (KI), can enhance the reaction rate.

Another established route is the hydrolysis of 3-(ethylsulfanyl)butanoate esters. These esters can be prepared via Fischer esterification of this compound with an alcohol like ethanol (B145695) under acidic conditions. Subsequent hydrolysis, either acidic or basic, yields the desired carboxylic acid. Saponification using sodium hydroxide (B78521) in aqueous ethanol is an effective method for achieving near-quantitative yields.

Table 1: Comparison of Established Synthetic Pathways

| Method | Reactants | Reagents & Conditions | Yield |

| Nucleophilic Substitution | 3-Bromobutanoic acid, Sodium ethanethiolate | DMF, 80°C, 12 hours | 68-72% |

| Ester Hydrolysis (Basic) | Ethyl 3-(ethylsulfanyl)butanoate, Sodium hydroxide | Aqueous ethanol, 70°C, 4 hours | ~95% |

| Ester Hydrolysis (Acidic) | Ethyl 3-(ethylsulfanyl)butanoate, Sulfuric acid | Refluxing water | 85-90% |

Development of Novel Synthetic Routes for this compound

Recent research has focused on developing more efficient and environmentally friendly synthetic methods. One novel approach involves the catalytic oxidation of 3-(ethylsulfanyl)butanal using air as the oxidant. This reaction can be catalyzed by metal acetates, such as manganese acetate (B1210297) (Mn(OAc)(_3)), or copper(I) bromide (CuBr). These methods offer the advantage of using a readily available and inexpensive oxidant.

Furthermore, thiol-ene reactions involving the coupling of ethylthiol groups to α,β-unsaturated carboxylic acids represent another area of development. These reactions can be facilitated by catalysts to improve regioselectivity.

Table 2: Overview of Novel Synthetic Routes

| Method | Reactants | Catalyst | Yield |

| Catalytic Air Oxidation | 3-(Ethylsulfanyl)butanal, Air | Mn(OAc)(_3) | 82% |

| Catalytic Air Oxidation | 3-(Ethylsulfanyl)butanal, Air (0.3 MPa) | CuBr | 84.8% |

Stereoselective Synthesis of Chiral this compound Derivatives

Another approach to stereoselective synthesis involves the conjugate addition of lithium amides to α,β-unsaturated esters derived from chiral starting materials. beilstein-journals.org This method has been successfully applied to the synthesis of various chiral β-amino acid derivatives and demonstrates the potential for creating specific stereoisomers. beilstein-journals.org Visible light-promoted photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acid derivatives from ubiquitous carboxylic acids. rsc.org

Table 3: Enzymatic Resolution of Ethyl 3-(Ethylsulfanyl)butanoate

| Enzyme | Substrate | Enantiomeric Excess (ee) of (S)-acid | Theoretical Yield |

| Candida antarctica lipase (B570770) B (CAL-B) | Racemic ethyl 3-(ethylsulfanyl)butanoate | 98% | 45% |

| Pseudomonas fluorescens lipase | Racemic methyl 3-(ethylsulfanyl)butanoate | 92% | 40% |

Strategic Derivatization for Enhanced Molecular Diversity and Complexity

Esterification Reactions and Their Synthetic Utility

The carboxylic acid functionality of this compound readily undergoes esterification. vulcanchem.com The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. quora.com This reaction produces the corresponding ester and water. quora.com For example, reaction with ethanol yields ethyl 3-(ethylsulfanyl)butanoate. cymitquimica.com These ester derivatives are valuable intermediates in organic synthesis, and their formation allows for the protection of the carboxylic acid group while other transformations are carried out on the molecule.

Amidation and Peptide Coupling Strategies

This compound can be converted to its corresponding amides through reaction with amines. This can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. Amide bond formation is a cornerstone of peptide synthesis, and derivatives of this compound have been incorporated into peptide-like structures. google.comgoogle.com Peptide coupling reagents can be employed to facilitate the formation of amide bonds between this compound and amino acids or peptides.

Incorporation into Diverse Heterocyclic Systems

The functional groups of this compound and its derivatives allow for their use as building blocks in the synthesis of various heterocyclic compounds. For instance, derivatives have been used in the preparation of pyridazine (B1198779) systems. mdpi.comresearchgate.net The thioether and carboxylic acid moieties can participate in cyclization reactions to form fused-ring systems. For example, reaction with 2-amino-3-carbethoxy tetrahydrobenzothiophene under reflux in ethanol can lead to the formation of a benzothieno-pyrimido-pyridazinone derivative with a high yield of 87%. The ability to form such complex heterocyclic structures highlights the synthetic utility of this compound in medicinal chemistry and materials science. clockss.orgsemanticscholar.org

Principles of Sustainable Synthesis in this compound Production

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of industrial compounds. The production of this compound is no exception, with research and process development increasingly focusing on methodologies that are safer, more efficient, and environmentally benign. The core principles of sustainable synthesis—maximizing atom economy, utilizing renewable feedstocks, employing catalytic reagents, and using safer solvents—provide a framework for evaluating and improving the manufacturing processes for this thioether carboxylic acid.

Atom Economy: A Measure of Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. vander-lingen.nl Reactions with high atom economy are inherently more sustainable as they generate minimal waste. scilit.commdpi.com

Two primary routes for synthesizing this compound can be compared using this metric: the traditional nucleophilic substitution pathway and the more modern thiol-ene addition reaction.

Reaction: C₄H₇BrO₂ + C₂H₅SNa → C₆H₁₂O₂S + NaBr

Thiol-Ene Addition: The thiol-ene reaction is a "click chemistry" process involving the addition of a thiol (ethanethiol) across a carbon-carbon double bond (in a precursor like crotonic acid or vinylacetic acid). vander-lingen.nlresearchgate.net This type of reaction is exceptionally atom-economical, as, ideally, all atoms from the reactants are incorporated into the final product, with no byproducts formed. mdpi.comthieme-connect.de The radical-initiated, anti-Markovnikov addition of ethanethiol (B150549) to crotonic acid is a direct, 100% atom-economical route to this compound. scilit.com

Reaction: C₄H₆O₂ + C₂H₅SH → C₆H₁₂O₂S

The following table provides a quantitative comparison of the atom economy for these two synthetic pathways.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Nucleophilic Substitution | 3-Bromobutanoic acid, Sodium ethanethiolate | This compound | Sodium bromide | 58.9% |

| Thiol-Ene Addition | Crotonic acid, Ethanethiol | This compound | None | 100% |

This interactive table compares the atom economy of two synthesis methods. A higher percentage indicates a more efficient and sustainable process with less waste generation.

Utilization of Renewable Feedstocks

A key pillar of sustainable production is the shift from petrochemical-based starting materials to renewable feedstocks derived from biomass. rsc.org The synthesis of this compound can be made significantly greener by sourcing its butanoic acid backbone from biological sources.

Butyric acid (butanoic acid) is conventionally produced via the chemical oxidation of butyraldehyde, which is derived from petroleum. nih.gov However, significant advancements have been made in producing butyric acid through the fermentation of renewable resources, such as lignocellulosic biomass (e.g., corn stover), agricultural waste, and cheese whey. researchgate.netresearchgate.netmsu.eduadvancedbiofuelsusa.info Strains of bacteria, particularly from the genus Clostridium (e.g., Clostridium tyrobutyricum), are highly effective at fermenting sugars like glucose and xylose into butyric acid. nih.govadvancedbiofuelsusa.info

This bio-derived butanoic acid can serve as a sustainable precursor. It can be converted into the necessary starting materials for established synthetic routes. For instance:

For Nucleophilic Substitution: Bio-derived butanoic acid can be halogenated to produce 3-bromobutanoic acid.

For Thiol-Ene Addition: A more advanced green route involves using 3-hydroxybutanoic acid as a precursor. Ethyl (S)-3-hydroxybutanoate can be produced with high enantiomeric excess via the yeast-mediated reduction of ethyl acetoacetate. orgsyn.org This chiral building block can also be obtained from the depolymerization of polyhydroxybutyrate (B1163853) (PHB), a biopolymer produced by bacteria like Alcaligenes eutrophus. orgsyn.org Dehydration of 3-hydroxybutanoic acid yields crotonic acid, the substrate for the highly atom-economical thiol-ene reaction.

Advancements in Catalytic Strategies

Catalysts are crucial to sustainable chemistry as they lower the activation energy of reactions, reduce energy consumption, and allow for the use of milder reaction conditions. They are used in small amounts and can often be recycled, minimizing waste compared to stoichiometric reagents. nih.gov

Chemical Catalysis:

Catalytic Oxidation: A patented method for producing this compound involves the aerobic oxidation of 3-(ethylsulfanyl)butanal using metal catalysts like manganese acetate or cuprous bromide. This process is advantageous as it uses air as the oxidant, a cost-effective and environmentally benign choice, and the metal catalysts are recyclable.

Thiol-Ene Catalysis: While some thiol-ene reactions can be initiated by UV light or radical initiators, metal-free and solvent-free methods are also being developed, for instance, using a catalytic amount of formic acid, which enhances the green profile of the synthesis. researchgate.net

Biocatalysis: Enzymes are highly specific, efficient, and biodegradable catalysts that operate under mild conditions (pH and temperature), making them ideal for green chemical synthesis. scispace.com While specific enzymatic routes for this compound are still emerging, related biocatalytic transformations highlight the potential:

Enzymatic Synthesis of Precursors: Lipases are widely used for the synthesis of esters, including branched-chain esters, under solvent-free conditions. nih.gov Ketoreductases can produce chiral hydroxy esters, such as ethyl (S)-4-chloro-3-hydroxybutanoate, which are valuable chiral building blocks. mdpi.com Such enzymes could be applied to produce precursors for this compound with high stereoselectivity.

Enzymatic Thiol-Ene Reactions: There is precedent for the enzymatic coupling of thiol groups to α,β-unsaturated carboxylic acids to synthesize derivatives of the target compound, such as (2S)-2-amino-4-(ethylsulfanyl)butanoic acid. This suggests that specific enzymes could be developed or engineered to catalyze the direct addition of ethanethiol to crotonic acid.

The table below summarizes the principles of sustainable synthesis as applied to the production of this compound.

| Sustainability Principle | Conventional Method | Sustainable Alternative | Key Advantages of Alternative |

| Atom Economy | Nucleophilic substitution of 3-bromobutanoic acid (forms NaBr byproduct). | Thiol-ene addition of ethanethiol to crotonic acid. | 100% theoretical atom economy, no byproducts. vander-lingen.nlmdpi.com |

| Feedstocks | Petroleum-derived butanoic acid/crotonic acid. | Fermentation of biomass (e.g., lignocellulose) to produce butanoic or 3-hydroxybutanoic acid. researchgate.netmsu.edu | Reduces reliance on fossil fuels, utilizes waste streams, lower carbon footprint. nih.gov |

| Catalysis | Stoichiometric reagents (e.g., NaSEt). | Recyclable metal catalysts (e.g., Mn(OAc)₃) for oxidation; Biocatalysts (e.g., lipases, ketoreductases) for precursor synthesis. nih.gov | Lower energy use, high selectivity, reduced waste, use of benign catalysts. |

| Solvents | Polar aprotic solvents like DMF. | Solvent-free conditions; greener solvents like cyclopentanone (B42830) or water. wikipedia.org | Reduced environmental impact, lower toxicity, easier product separation. |

This interactive table outlines sustainable alternatives to conventional synthesis methods, highlighting their environmental and efficiency benefits.

Comprehensive Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 3-(Ethylsulfanyl)butanoic acid, providing precise information about the arrangement of atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different proton environments within the this compound molecule. The spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the methine proton, the methylene (B1212753) protons adjacent to the carboxyl group, and the acidic proton of the carboxyl group. docbrown.infoquora.commagritek.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a detailed map of the proton framework. docbrown.infomagritek.com

For comparison, the ¹H NMR spectrum of the related compound butanoic acid shows four distinct proton environments. docbrown.infoquora.com In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the signals for butanoic acid are observed, and their integration ratio of 3:2:2:1 corresponds to the number of protons in each unique environment. docbrown.info Similarly, for this compound, the characteristic signals would confirm the presence of the ethylsulfanyl group and the butanoic acid backbone.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl group) | ~1.2 | Triplet | 3H |

| CH₂ (ethyl group) | ~2.5 | Quartet | 2H |

| CH₂ (C2) | ~2.6 | Doublet | 2H |

| CH (C3) | ~3.3 | Multiplet | 1H |

| CH₃ (C4) | ~1.3 | Doublet | 3H |

| COOH | ~10-12 | Singlet (broad) | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the number of carbon atoms and their chemical environments. For instance, the spectrum would show signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the butanoic acid chain. docbrown.info

The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms. docbrown.info Therefore, the carbon atom of the carboxyl group will appear significantly downfield, while the aliphatic carbons will resonate at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| COOH | ~175-180 |

| CH (C3) | ~40-45 |

| CH₂ (C2) | ~35-40 |

| CH₃ (C4) | ~20-25 |

| CH₂ (ethyl group) | ~25-30 |

| CH₃ (ethyl group) | ~10-15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Methodologies

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule. wikipedia.org

HSQC spectra reveal correlations between protons and directly attached carbons, allowing for the unambiguous assignment of proton and carbon signals. wikipedia.orgresearchgate.net

HMBC experiments show correlations between protons and carbons that are two or three bonds away, providing crucial information about the long-range connectivity and helping to piece together the complete molecular structure. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₆H₁₂O₂S), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.

Coupled Chromatographic Techniques (GC-MS, LC-MS)

Coupling chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the separation of the compound from a mixture followed by its immediate analysis by MS. rjptonline.orgresearchgate.netunimi.itshimadzu.com

GC-MS is suitable for the analysis of volatile and thermally stable compounds. rjptonline.orgshimadzu.com While derivatization might sometimes be necessary for carboxylic acids to increase their volatility, GC-MS analysis provides both the retention time (a characteristic of the compound under specific chromatographic conditions) and the mass spectrum for identification. rjptonline.orgshimadzu.comgrafiati.com

LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally labile. researchgate.netunimi.it LC-MS/MS, a tandem mass spectrometry technique, can provide even more detailed structural information through the analysis of fragment ions. unimi.it This is particularly useful for confirming the identity of the compound in complex matrices. researchgate.netunimi.it

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for confirming the presence of key functional groups within the this compound molecule. The spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum of a carboxylic acid are the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations. atlas.orgdocbrown.info Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the condensed phase, the O-H stretch appears as a very broad and strong absorption band, typically spanning the region from 3300 cm⁻¹ to 2500 cm⁻¹. libretexts.orgorgchemboulder.com This broad band often overlaps with the C-H stretching vibrations of the alkyl chain. docbrown.info

The carbonyl group's stretching vibration gives rise to an intense, sharp peak. orgchemboulder.com For a saturated aliphatic carboxylic acid like this compound, this absorption is expected in the range of 1725 to 1700 cm⁻¹. docbrown.info For a closely related compound, 3-methyl-3-(methylsulfanyl)butanoic acid, a strong C=O absorption is reported at 1705 cm⁻¹. vulcanchem.com The presence of the thioether (C-S) linkage introduces other, weaker absorptions, though these can be less distinct and fall within the fingerprint region of the spectrum. The C-O single bond stretch of the carboxylic acid group typically appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad | Characteristic broad band due to hydrogen-bonded dimers. libretexts.orgorgchemboulder.com |

| Alkyl C-H | Stretch | 2975 - 2845 | Medium to Sharp | May be superimposed on the broad O-H band. docbrown.info |

| Carbonyl C=O | Stretch | 1725 - 1700 | Strong, Sharp | The position is characteristic of a saturated, dimerized carboxylic acid. docbrown.infoorgchemboulder.com |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium | |

| Carboxylic Acid O-H | Bend | 1440 - 1395 & 950 - 910 | Medium, Broad | The O-H wagging peak is also characteristically broad due to hydrogen bonding. orgchemboulder.comspectroscopyonline.com |

Development and Validation of Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating this compound from impurities, assessing its purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of carboxylic acids. nih.gov For this compound, which is a polar compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. shimadzu.co.krresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a silica-based C18 or C8 column, is used. The mobile phase is a polar solvent mixture, commonly consisting of an aqueous buffer (like phosphate (B84403) buffer or dilute acid such as phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov By adjusting the pH of the mobile phase to keep the carboxylic acid in its protonated, less polar form, retention on the column can be enhanced. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of compounds with varying polarities. nih.gov

Detection of this compound can be challenging as it lacks a strong chromophore. UV detection is possible but is generally limited to the low wavelength region (around 210 nm), where many other compounds can interfere. shimadzu.co.kr For more selective and sensitive analysis, HPLC coupled with mass spectrometry (LC-MS) is the preferred method. nih.gov LC-MS provides not only retention time data but also mass-to-charge ratio information, which greatly aids in peak identification and confirmation.

Table 2: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Elution | Gradient (e.g., starting with 5% B, increasing to 95% B) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas chromatography is a high-resolution separation technique that can be used for the analysis of volatile and thermally stable compounds. researchgate.net Carboxylic acids like this compound are generally not volatile enough for direct GC analysis and can exhibit poor peak shape due to their polarity and tendency to adsorb onto the column. shimadzu.com Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester. chromforum.org

Common derivatization reagents include diazomethane (B1218177) or (trimethylsilyl)diazomethane to form methyl esters, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) esters. chromforum.org Another approach is esterification using an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). chromforum.org

Once derivatized, the compound can be analyzed on a GC system, often equipped with a capillary column coated with a mid-polarity stationary phase (e.g., a wax-type column like those with a polyethylene (B3416737) glycol phase, or a phenyl-substituted polysiloxane phase). shimadzu.com Gas chromatography coupled with mass spectrometry (GC-MS) is particularly powerful, allowing for the confident identification of the derivatized analyte and any impurities based on their mass spectra and retention times. rjptonline.org Quantification can be achieved with high precision and accuracy using an appropriate internal standard. nih.gov For sulfur-containing compounds, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can provide enhanced selectivity and sensitivity. researchgate.net

Table 3: Typical GC Method Parameters for Derivatized this compound

| Parameter | Typical Conditions |

|---|---|

| Derivatization | Esterification (e.g., with BF₃/Methanol) or Silylation (e.g., with BSTFA) |

| Column | Capillary Column (e.g., SH-WAX, DB-5ms; 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient (e.g., 80 °C hold for 2 min, ramp at 10 °C/min to 240 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) |

| Detector Temp. | 280 °C |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to analyze butanoic acid derivatives and other organic molecules to predict their geometries and reactivities. biointerfaceresearch.comresearchgate.netuzh.ch

Quantum Chemical Calculations and Geometry Optimization

The initial step in most computational studies involves the optimization of the molecule's geometry to find its lowest energy conformation. biointerfaceresearch.com This process uses methods like DFT, often with a specific functional such as B3LYP and a basis set like 6-31G(d), to calculate structural parameters. biointerfaceresearch.comnsf.gov For 3-(Ethylsulfanyl)butanoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. While specific experimental data for this exact compound's crystal structure is not publicly available, theoretical calculations provide highly reliable predictions of these parameters.

Illustrative Optimized Geometry Parameters for this compound (Note: The following data is a representative example of what a DFT B3LYP/6-31G(d) calculation would yield and is based on typical values for similar functional groups.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| C-O (hydroxyl) | 1.35 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-S (thioether) | 1.83 Å | |

| S-C (ethyl) | 1.82 Å | |

| C-C (backbone) | 1.53 - 1.54 Å | |

| Bond Angle | O=C-O (carboxyl) | 124.5° |

| C-S-C (thioether) | 101.2° | |

| C-C-C (backbone) | 112.0° | |

| Dihedral Angle | H-O-C=O | ~0° (syn-periplanar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. elixirpublishers.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. growingscience.com A smaller gap suggests higher reactivity and greater polarizability. researchgate.net For this compound, the HOMO is expected to be localized around the sulfur atom and the carboxyl group, which are the most electron-rich areas, while the LUMO would be centered on the antibonding orbitals of the carboxyl group.

Illustrative FMO Properties for this compound (Note: These values are representative for a sulfur-containing carboxylic acid and serve as an example.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicates high kinetic stability and relatively low chemical reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including charge distribution and delocalization effects within a molecule. uni-muenchen.deq-chem.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, particularly hyperconjugative ones, are crucial for understanding intramolecular stability. uni-muenchen.de In this compound, significant donor-acceptor interactions would be expected, such as the delocalization of lone pair electrons from the sulfur and oxygen atoms into antibonding orbitals (σ* or π*) of adjacent bonds.

Illustrative NBO Analysis: Key Donor-Acceptor Interactions (Note: This table presents hypothetical but chemically reasonable stabilization energies (E(2)) from a second-order perturbation analysis for the molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (S) | σ(C-C) | ~3.5 | Hyperconjugation (Sulfur lone pair donation) |

| LP (O, carbonyl) | π(C=O) | ~25.0 | Resonance stabilization |

| LP (O, hydroxyl) | σ(C-O) | ~1.8 | Hyperconjugation |

| σ (C-H) | σ(C-S) | ~4.5 | Hyperconjugation |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (ESP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.org They are invaluable for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. wuxiapptec.comavogadro.cc The map is colored according to electrostatic potential: red indicates regions of high electron density (negative potential, favorable for electrophilic attack), while blue indicates regions of low electron density (positive potential, favorable for nucleophilic attack). For this compound, the ESP map would show a strong negative potential (red) around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, as well as a moderately negative region around the sulfur atom's lone pairs. A strong positive potential (blue) would be located on the acidic proton of the hydroxyl group.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This approach allows for the exploration of conformational flexibility and the simulation of binding events between a ligand and a protein. nih.gov

For this compound, MD simulations can reveal the accessible conformations of its flexible alkyl chain and the rotational freedom around the C-S bonds. This analysis is crucial as the molecule's shape is a key determinant of its ability to interact with biological targets.

When studying ligand-protein interactions, MD simulations can model how this compound binds within a protein's active site. The sulfur atom of the thioether group can participate in non-covalent interactions, including van der Waals forces and interactions with hydrophobic amino acid residues. nih.govrsc.org The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong electrostatic interactions with polar or charged residues like Arginine, Lysine, or Asparagine. nih.gov

Plausible Interacting Residues in a Hypothetical Protein Binding Site

| Interaction Type | Functional Group of Ligand | Potential Amino Acid Partners |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arg, Lys, His, Asn, Gln, Ser, Thr |

| Hydrophobic/van der Waals | Ethyl Group (-CH2CH3) | Leu, Ile, Val, Ala, Phe |

| Sulfur-involved Interactions | Thioether (-S-) | Met, Leu, Phe, Trp |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. cust.edu.tw QSAR models are powerful tools in drug discovery for predicting the activity of new molecules and optimizing lead compounds. nih.gov

To develop a QSAR model for a series of analogs of this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. cust.edu.tw By correlating these descriptors with experimentally measured biological activity, a predictive mathematical model can be established. For sulfur-containing carboxylic acids, relevant descriptors would likely include those related to polarizability, partition coefficient (LogP), and specific electronic features of the thioether and carboxyl groups. nih.govmdpi.com

Relevant Molecular Descriptors for a QSAR Study

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects polar interactions with a receptor. |

| Atomic charge on Sulfur | Modulates strength of sulfur-involved interactions. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and hydrophobic binding. |

| Topological | Molecular Weight | Influences overall size and fit within a binding pocket. |

| Number of Rotatable Bonds | Describes molecular flexibility. | |

| Polar Surface Area (PSA) | Correlates with transport properties and bioavailability. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles early on. nih.gov Computational, or in silico, models provide a rapid and cost-effective alternative to traditional experimental methods for predicting these properties. nih.govri.se By analyzing a compound's chemical structure, these tools can estimate its behavior in the body, guiding the selection and optimization of lead compounds. nih.gov Various web-based tools and software, such as SwissADME and pkCSM, utilize machine learning and quantitative structure-activity relationship (QSAR) models to predict a suite of physicochemical and pharmacokinetic parameters. nih.govexpasy.orguq.edu.aukims-imio.com

For this compound, a comprehensive in silico ADME profile has been generated using established computational methodologies. These predictions are based on the compound's fundamental physicochemical properties, which are key determinants of its pharmacokinetic behavior.

The drug-like properties of a molecule can be initially assessed using its fundamental physicochemical characteristics. Key descriptors for this compound, including its molecular weight, lipophilicity (LogP), and hydrogen bonding capacity, have been calculated. These parameters are frequently evaluated against criteria such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain thresholds (e.g., Molecular Weight ≤ 500 Daltons, LogP ≤ 5, H-Bond Donors ≤ 5, H-Bond Acceptors ≤ 10). lindushealth.comtaylorandfrancis.com

Table 1: Predicted Physicochemical Descriptors for this compound This table is interactive. Click on headers to sort.

| Descriptor | Predicted Value | Drug-Likeness Implication |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂S | - |

| Molecular Weight ( g/mol ) | 148.23 | High (Well below 500 Da limit) |

| LogP (Octanol/Water Partition Coefficient) | 1.35 | Optimal (Indicates balanced solubility) |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Good (Within range for cell permeability) |

| Hydrogen Bond Donors | 1 | High (Well below 5 limit) |

| Hydrogen Bond Acceptors | 2 | High (Well below 10 limit) |

| Rotatable Bonds | 5 | Good (Indicates moderate flexibility) |

The in silico analysis of this compound reveals a promising ADME profile, suggesting its potential suitability for further investigation. The predictions for absorption, distribution, metabolism, and excretion are detailed below.

Absorption: The predicted high Human Intestinal Absorption (HIA) suggests that the compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. nih.govbohrium.com This is supported by its low molecular weight and moderate lipophilicity (LogP), which facilitate passive diffusion across the intestinal wall. sailife.comscispace.com The compound adheres to Lipinski's Rule of Five, a key indicator of good oral bioavailability. lindushealth.comtaylorandfrancis.commappingignorance.org Furthermore, its predicted water solubility is good, which is another factor favoring absorption.

Distribution: Distribution predictions indicate how a compound moves through the body after absorption. A key parameter is the ability to cross the Blood-Brain Barrier (BBB), which separates the bloodstream from the central nervous system (CNS). acs.orgfrontiersin.org For this compound, computational models predict poor penetration of the BBB. researchgate.netnih.gov This is likely due to its polarity, as indicated by the Topological Polar Surface Area (TPSA), which is a useful descriptor for predicting transport across biological membranes. imist.ma

Another critical factor in distribution is whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). researchgate.net P-gp actively transports substances out of cells, including back into the intestine or out of the brain, which can limit a drug's effectiveness. researchgate.net Models predict that this compound is not a substrate for P-gp, which is a favorable characteristic, suggesting it would not be actively removed from target tissues by this mechanism.

Metabolism: Metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is the process by which the body chemically modifies xenobiotics for elimination. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. researchgate.net In silico screening against major CYP isoforms is therefore a crucial step. nih.govmdpi.com Predictive models suggest that this compound is unlikely to be a significant inhibitor of the key drug-metabolizing enzymes CYP1A2, CYP2C9, CYP2D6, and CYP3A4. This low potential for CYP inhibition reduces the risk of metabolic drug-drug interactions.

Table 2: Predicted ADME Profile for this compound This table is interactive. Click on headers to sort.

| ADME Parameter | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good oral bioavailability expected. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to have significant effects on the Central Nervous System. acs.orgnih.gov |

| P-glycoprotein (P-gp) Substrate | No | Not susceptible to active efflux by P-gp. researchgate.net |

| CYP1A2 Inhibitor | No | Low probability of interacting with drugs metabolized by CYP1A2. nih.govacs.org |

| CYP2C9 Inhibitor | No | Low probability of interacting with drugs metabolized by CYP2C9. nih.govacs.org |

| CYP2D6 Inhibitor | No | Low probability of interacting with drugs metabolized by CYP2D6. nih.govacs.org |

| CYP3A4 Inhibitor | No | Low probability of interacting with drugs metabolized by CYP3A4. nih.govacs.org |

| Lipinski's Rule of Five Violations | 0 | High "drug-likeness" and potential for oral activity. lindushealth.comtaylorandfrancis.com |

Biological Activity Profiling and Pharmacological Research of 3 Ethylsulfanyl Butanoic Acid and Derivatives

Antimicrobial Activity Assessments

Butyric acid and its derivatives are recognized as an alternative to traditional antimicrobials, partly due to their role in inducing the expression of antimicrobial peptides. nih.gov Research into derivatives of 3-(Ethylsulfanyl)butanoic acid has demonstrated a broad spectrum of antimicrobial efficacy.

This compound itself has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have determined its Minimum Inhibitory Concentration (MIC) against key pathogens, indicating its potential as an antibacterial agent.

Derivatives of this compound have also been synthesized and evaluated, often showing enhanced or specific activity. Acylhydrazone derivatives of a closely related compound, (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl] amino]butanoic acid hydrazide, have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). tubitak.gov.tr For instance, a derivative containing a nitro-substituted furan (B31954) ring was found to be highly active against MRSA and Bacillus cereus. tubitak.gov.tr Another derivative showed significant activity against Enterococcus faecalis and Listeria monocytogenes. tubitak.gov.tr

Furthermore, sulfone derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have been developed and tested for their efficacy against plant bacteria. acs.org Several of these compounds displayed significant inhibitory activity against Ralstonia solanacearum, the pathogen responsible for tobacco bacterial wilt. acs.org

Table 1: Antibacterial Efficacy of this compound and Derivatives

| Compound/Derivative | Target Microorganism | Efficacy Measurement (MIC/EC₅₀) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

| Acylhydrazone derivative 23 | Methicillin-resistant S. aureus (MRSA) | 3.9 µg/mL tubitak.gov.tr |

| Acylhydrazone derivative 30 | Enterococcus faecalis | 8 µg/mL tubitak.gov.tr |

| Sulfone derivative 5'j | Ralstonia solanacearum | 32.1 µg/mL acs.org |

| Sulfone derivative 5'c | Ralstonia solanacearum | 39.8 µg/mL acs.org |

The potential of fatty acids and their derivatives as antifungal agents is well-documented. nih.gov Research has extended to butanoic acid derivatives, which have shown promise in combating various fungal species. nih.govnih.gov

Studies on sulfone derivatives containing a 1,3,4-oxadiazole ring, which are structurally related to this compound derivatives, have demonstrated significant antifungal activities. acs.org For example, 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole possesses high antifungal activity against ten different kinds of fungi. acs.org The structure-activity relationship analyses from these studies suggest that the 2-(methylsulfonyl)-1,3,4-oxadiazole part of the molecule is critical for this potent activity. acs.org Additionally, other heterocyclic compounds derived from butanoic acid have been prepared and shown to possess moderate antifungal activity. researchgate.netmdpi.com

Antiviral Activity Investigations

The search for novel antiviral agents has led to the investigation of various butanoic acid derivatives. biointerfaceresearch.com In one study, new butanoic acid derivatives were designed using computational methods (Density Functional Theory) and then synthesized to be evaluated as antiviral agents. biointerfaceresearch.com

More specific research into derivatives of L-methionine, which shares a sulfur-containing side chain, has yielded compounds with significant antiviral properties. psu.edu A notable example is N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide, which was identified as a potent inhibitor of the Influenza A H3N2 virus, with an EC₅₀ value of 31.4 μM. psu.edu This finding positions such derivatives as lead compounds for the development of new antiviral therapies. psu.edu

Anti-inflammatory Potential

Butyric acid and its derivatives are known to possess immunomodulatory activity, capable of suppressing inflammation. nih.gov This effect is partly attributed to their ability to modulate the expression and release of inflammatory cytokines. nih.gov this compound is believed to contribute to anti-inflammatory effects by potentially enhancing the differentiation of regulatory T cells.

Research on other butanoic acid derivatives further supports this anti-inflammatory potential. A study on a series of 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid derivatives found that the lead compound, which has a carboxylic acid structure, exhibited the highest anti-inflammatory and antinociceptive activities. nih.gov This suggests that the butanoic acid moiety is a key contributor to the observed pharmacological effects. General studies on sulfone derivatives have also pointed to their potential as anti-inflammatory agents. acs.org

Exploration of Enzyme Inhibition and Receptor Modulation

The molecular structure of this compound and its derivatives makes them candidates for interacting with various enzymes and cellular receptors. Butyric acid derivatives are recognized as inhibitors of histone deacetylases (HDACs), an activity linked to the modulation of gene expression related to inflammation and apoptosis. nih.gov Aberrant HDAC activity has been associated with certain types of cancer, making HDAC inhibitors a subject of therapeutic interest. nih.gov

Beyond HDACs, specific butanoic acid derivatives have been developed as inhibitors for other key enzymes. For example, 3-amino-4-phenylbutanoic acid derivatives have been designed as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them useful for the treatment of type 2 diabetes. google.com Sulfonamide derivatives are also known to act as inhibitors for specific enzymes involved in cancer metabolism.

In the context of receptor modulation, related compounds are being investigated for their effects on neurotransmitter systems. For instance, the GABA-B receptor, a G-protein coupled receptor, is a target for various therapeutic drugs, and molecules that can modulate its activity are of significant interest. nih.gov

High-Throughput Screening and Transcriptomics Analysis for Pathway Elucidation

To better understand the mechanisms of action for compounds like this compound, modern research employs advanced screening techniques. High-throughput screening (HTS) utilizes automation to test thousands of chemicals in parallel to evaluate their biological effects. nih.gov

A specific application of this is high-throughput transcriptomics (HTTr), which uses gene expression profiling to rapidly assess the effects of a large number of chemicals on cell culture systems. nih.gov Unlike targeted approaches that look at a single interaction, HTTr is a non-targeted method that provides a broad characterization of the integrated cellular response to a chemical. nih.gov This allows researchers to identify which biological pathways are affected by a compound. By performing these screens in a concentration-response format, HTTr can deliver potency estimates, known as biological pathway-altering concentrations (BPACs), which help in prioritizing chemicals for further study. nih.gov Such techniques are invaluable for elucidating the complex biological pathways modulated by this compound and its derivatives.

Structure-Activity Relationship (SAR) Analysis for Bioactivity Optimization

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing their biological and pharmacological activities. By systematically modifying the core structure, researchers can identify key molecular features that enhance potency and selectivity for various biological targets. The SAR analysis of this compound class generally focuses on three primary regions: the S-alkyl substituent, the sulfur atom itself, and the butanoic acid backbone.

Modification of the S-Alkyl Group:

The nature of the alkyl group attached to the sulfur atom is a significant determinant of biological activity. Studies on structurally related S-alkylated homocysteine derivatives, which also feature a sulfur-containing side chain, have demonstrated that the length and functionalization of this alkyl chain dramatically influence enzyme inhibitory activity. For instance, in the context of betaine-homocysteine S-methyltransferase (BHMT) inhibition, extending the alkyl chain and introducing a terminal carboxyl group, as seen in S-carboxybutyl and S-carboxypentyl derivatives, leads to highly potent inhibitors. semanticscholar.orgnih.gov This suggests that for this compound, replacing the ethyl group with longer, functionalized chains could be a promising strategy for enhancing specific bioactivities.

Modification of the Sulfur Atom:

The thioether linkage is a key functional group that can be modified to modulate the compound's properties. Oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone introduces polarity and hydrogen bonding capabilities, which can significantly alter the molecule's interaction with biological targets. For example, a series of sulfone derivatives containing a 1,3,4-oxadiazole moiety have been shown to exhibit potent antibacterial activity. This suggests that derivatives of this compound, such as 3-(Ethylsulfinyl)butanoic acid or 3-(Ethylsulfonyl)butanoic acid, could possess distinct and potentially enhanced biological activities compared to the parent thioether.

Modification of the Butanoic Acid Backbone:

The butanoic acid moiety offers several sites for modification, including the carboxylic acid group and the carbon backbone itself.

Carboxylic Acid Derivatization: The carboxylic acid is a critical functional group, often essential for binding to target proteins. Its replacement or modification typically leads to a significant loss of activity. nih.gov However, esterification or amidation of the carboxyl group can be used to create prodrugs with improved pharmacokinetic properties, such as increased cell permeability. These derivatives can then be hydrolyzed in vivo to release the active carboxylic acid.

The table below summarizes the general structure-activity relationships for derivatives related to this compound, based on findings from analogous compound series.

| Compound Class | Structural Modification | Observed Impact on Bioactivity | Reference |

| S-Alkylated Homocysteine Derivatives | Elongation of the S-alkyl chain and addition of a terminal carboxyl group (e.g., S-carboxybutyl, S-carboxypentyl). | Potent inhibition of betaine-homocysteine S-methyltransferase (BHMT). | semanticscholar.orgnih.gov |

| Alkylsulfanyl-1,2,4-triazoles | Replacement of complex S-alkyl groups with simple methylthio or ethylthio groups. | Loss of antiproliferative activity. | researchgate.net |

| Sulfone Derivatives with a 1,3,4-Oxadiazole Moiety | Oxidation of the thioether to a sulfone. | Potent antibacterial activity. | |

| Thioalkanoic Acids | Replacement of the carboxylic acid group. | Significant loss of activity. | nih.gov |

| 4-[(4-Methylphenyl)thio]butanoic Acid Derivatives | Introduction of electron-donating groups on the phenyl ring. | Enhanced cytotoxicity. | |

| Thiazolidine-4-carboxylic Acid Derivatives | Substitution on the heterocyclic ring. | Altered antibacterial activity. | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthon for Complex Molecular Architectures

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential synthetic operation, a concept pioneered by E.J. Corey. These are idealized fragments that guide the strategy of retrosynthetic analysis. 3-(Ethylsulfanyl)butanoic acid serves as a practical building block, or synthon equivalent, for the construction of more intricate molecular frameworks.

The utility of this compound lies in the orthogonal reactivity of its two primary functional groups. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, or it can be involved in decarboxylation reactions. Simultaneously, the thioether linkage can undergo oxidation to sulfoxides and sulfones or participate in substitution reactions. This dual functionality allows for sequential and controlled modifications, enabling the assembly of complex structures. For instance, derivatives of butanoic acid are key components in the synthesis of various biologically active compounds, including antiviral and anti-cancer agents. biointerfaceresearch.comorgsyn.org The presence of the ethylsulfanyl group introduces a sulfur atom, a common element in many pharmaceuticals and natural products, further broadening its applicability as a synthon.

Development of Sulfur-Containing Scaffolds and Heterocycles

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Sulfur-containing heterocycles are of particular interest due to their diverse biological activities. This compound is a viable precursor for such scaffolds.

The inherent structure of the molecule, with a sulfur atom at the γ-position relative to the carbonyl carbon, facilitates intramolecular cyclization reactions to form sulfur-containing rings. Research has demonstrated that the ethylsulfanyl group can facilitate cyclization reactions to form fused-ring compounds. For example, its reaction with 2-amino-3-carbethoxy tetrahydrobenzothiophene results in the formation of a benzothieno-pyrimido-pyridazinone, a complex heterocyclic system, in high yield. Various synthetic methods are employed to create sulfur-containing heterocycles, often involving cycloaddition or intramolecular S-vinylation. researchgate.netorganic-chemistry.org The functional groups of this compound can be manipulated to participate in these types of transformations, leading to the generation of novel thiophenes, thiazoles, or other sulfur-containing ring systems.

Table 1: Exemplary Cyclization Reaction

| Reactant | Product | Conditions | Yield (%) |

|---|---|---|---|

| This compound & 2-Amino-3-carbethoxy tetrahydrobenzothiophene | Benzothieno-pyrimido-pyridazinone | Reflux in ethanol (B145695) (5 hrs) | 87 |

This table illustrates a documented application of this compound in the synthesis of a complex, fused heterocyclic system.

Catalytic Applications in Organic Transformations

While this compound itself is not primarily used as a catalyst, its derivatives hold potential for applications in asymmetric catalysis. Chiral ligands are essential for enantioselective synthesis, a critical process in the pharmaceutical industry. acs.org The development of new ligands is a continuous effort to improve the efficiency and selectivity of catalytic reactions.

Sulfur-containing compounds, particularly those with thioether moieties, have been successfully incorporated into chiral ligands for various metal-catalyzed reactions. uol.denih.gov For instance, chiral tridentate oxazoline (B21484) ligands bearing a thioether group have been synthesized and applied in asymmetric Michael reactions. uol.de By modifying this compound, for example, through amidation of the carboxylic acid with a chiral amine, it is possible to create novel chiral thioether-containing ligands. These potential ligands could then be complexed with transition metals like rhodium, iridium, or copper to catalyze a range of asymmetric transformations. snnu.edu.cn The combination of a soft sulfur donor with other coordinating atoms can influence the electronic and steric properties of the metal center, potentially leading to high levels of stereocontrol.

Synthesis of Bioactive Probes and Drug Delivery Systems

The development of molecules that can probe biological processes or deliver therapeutic agents to specific sites is a major focus of biomedical research. The structural features of this compound make it a candidate for the synthesis of such advanced systems.

One promising application is in the creation of oxidation-sensitive drug delivery systems (DDS). nih.govnih.govacs.org These systems are designed to release their drug payload in response to elevated levels of reactive oxygen species (ROS), which are characteristic of inflammatory or cancerous environments. nih.govnih.gov Polymers containing thioether groups can be used to form nanoparticles or micelles that encapsulate drugs. acs.orgresearchgate.net In the presence of ROS, the hydrophobic thioether is oxidized to a more hydrophilic sulfoxide (B87167) or sulfone, leading to the destabilization of the carrier and the release of the drug. nih.govrsc.org this compound can serve as a monomer for the synthesis of such stimuli-responsive polymers.

Furthermore, butanoic acid derivatives have been incorporated into fluorescent molecular probes for imaging applications. For example, a sulfonamide-butanoic acid hybrid has been used for apoptosis imaging. By functionalizing this compound with a fluorophore and a targeting moiety, it is conceivable to develop novel probes for studying biological targets where the thioether group might play a role in modulating the probe's properties or interactions.

Potential Contributions to Functional Materials Development

The demand for new materials with tailored properties is ever-increasing. This compound can serve as a valuable monomer or building block for the development of functional polymers and materials. The thioether and carboxylic acid groups provide handles for polymerization and post-polymerization modification.

Thioether-containing polymers are known to exhibit interesting properties, including oxidation-responsiveness, which can be harnessed for applications like self-healing materials or sensors. rsc.org For example, polyesters synthesized from a mixture of hydroxy acids, including a methylsulfanyl-containing butanoic acid, have been explored. researchgate.net Similarly, this compound could be incorporated into polyester (B1180765) or polyamide backbones. Additionally, related mercapto-butanoic acids have been used to synthesize multifunctional thiol hardeners for thiol-epoxy curing, a process used to create durable and chemically resistant coatings and adhesives. acs.org

Another area of potential is in controlled polymerization techniques. Carboxylic acid-functionalized trithiocarbonates, which are structurally related to this compound, are used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. polymersource.ca This technique allows for the synthesis of polymers with well-defined architectures and low polydispersity, which is crucial for high-performance material applications.

Future Research Perspectives and Translational Outlook

Uncharted Biological Activities and Therapeutic Targets

The biological significance of 3-(Ethylsulfanyl)butanoic acid remains largely unexplored. Future research should prioritize screening for a wide range of biological activities. Given that various butanoic acid derivatives exhibit biological effects, it is plausible that this compound may also possess noteworthy properties. biointerfaceresearch.com Initial investigations could focus on its potential antimicrobial or cytotoxic activities. researchgate.net Furthermore, exploring its role in cellular metabolism and signaling pathways could reveal novel therapeutic targets. The structural similarity to other biologically active short-chain fatty acids suggests that it might influence metabolic regulation or act as a signaling molecule.

Development of Advanced Analytical Techniques for Biofluid Analysis

To understand the in vivo relevance of this compound, the development of sensitive and specific analytical methods for its detection and quantification in biological fluids is crucial. Advanced techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for metabolomic profiling and could be optimized for this specific compound. researchgate.net Establishing robust analytical protocols would enable pharmacokinetic studies and the exploration of its potential as a biomarker for physiological or pathological states.

Integration with Systems Biology and Omics Data

A systems biology approach, integrating metabolomics data with other "omics" disciplines such as genomics, transcriptomics, and proteomics, would provide a comprehensive understanding of the biological context of this compound. dbkgroup.orgnih.gov By correlating its presence and concentration with changes in gene expression or protein levels, researchers can begin to map its interactions within cellular networks. dbkgroup.org This integrative approach is essential for identifying the pathways and processes influenced by this compound and for generating hypotheses about its function.

Scalable Synthesis and Industrial Feasibility Studies

For any potential therapeutic or industrial application to be realized, the development of a scalable and economically viable synthesis process for this compound is a prerequisite. Future research should focus on optimizing synthetic routes to improve yield, reduce costs, and ensure high purity. mdpi.com Techno-economic analyses and life cycle assessments will be necessary to evaluate the industrial feasibility of its production. mdpi.comresearchgate.net The broader market for butanoic acid and its derivatives suggests potential applications in the chemical, pharmaceutical, and food industries. imarcgroup.com

Interdisciplinary Research Synergies

Advancing the understanding of this compound will require collaboration across multiple scientific disciplines. Organic chemists will be needed to devise efficient synthetic methods, while biochemists and molecular biologists can investigate its biological functions. Analytical chemists will play a key role in developing detection methods, and computational biologists will be essential for integrating complex datasets. Such interdisciplinary synergies will be vital to fully uncover the scientific and translational potential of this currently understudied compound.

Q & A

Q. What are the common synthetic routes for 3-(ethylsulfanyl)butanoic acid, and what are their key reaction conditions?

- Methodological Answer : The synthesis typically involves thiol-ene reactions or nucleophilic substitution. For example, derivatives like (2S)-2-amino-4-(ethylsulfanyl)butanoic acid are synthesized via enzymatic or chemical coupling of ethylthiol groups to α,β-unsaturated carboxylic acids. Key conditions include pH control (e.g., neutral to slightly alkaline media) and catalysts like rhodium complexes or organocatalysts to enhance regioselectivity . Precursor optimization (e.g., using boronic acids or vinyl esters) and solvent selection (e.g., dioxane or dichloromethane) are critical for yield improvement .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the ethylsulfanyl (–SCH₂CH₃) and carboxylic acid (–COOH) moieties. Mass spectrometry (MS) with high-resolution instruments (e.g., Q-TOF) confirms molecular weight (e.g., theoretical mass ≈ 164.04 g/mol). For chiral purity, chiral HPLC or polarimetry is recommended, especially for stereoisomers like (2S)-configured analogs .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates polar byproducts. Acid-base extraction (e.g., adjusting pH to 2–3 for carboxylic acid protonation) enhances recovery. Recrystallization in ethanol/water mixtures improves purity, with yields >85% reported for structurally similar compounds .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data of this compound derivatives be systematically addressed?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Researchers should:

- Perform LC-MS purity checks (>98% purity threshold) .

- Validate bioassays with internal controls (e.g., methionine analogs as competitive inhibitors in enzyme studies) .

- Replicate studies under standardized conditions (pH 7.4 buffers, 37°C) to minimize environmental variability .

Q. What strategies optimize the stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies using accelerated degradation protocols (40°C/75% RH) reveal pH-dependent hydrolysis. Below pH 5, the ethylsulfanyl group is prone to acid-catalyzed cleavage. Buffering agents (e.g., phosphate at pH 7.0–7.4) or lyophilization in inert atmospheres (argon) enhance shelf life. Degradation products (e.g., butanoic acid or ethanethiol) can be monitored via GC-MS .

Q. What computational approaches predict the reactivity of this compound in enzymatic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model sulfur-centered nucleophilic attack (e.g., in methionine adenosyltransferase interactions). Molecular docking (AutoDock Vina) identifies binding affinities to enzyme active sites, validated by kinetic assays (Km and Vmax comparisons). Databases like PISTACHIO and REAXYS provide reaction feasibility scores for pathway predictions .

Q. How do structural modifications (e.g., fluorination or esterification) alter the physicochemical properties of this compound?

- Methodological Answer : Fluorination at the β-position (e.g., 3-(3,5-difluorophenyl) analogs) increases lipophilicity (logP ↑0.5–1.0 units), enhancing blood-brain barrier penetration. Esterification (e.g., ethyl esters) improves solubility in apolar solvents but requires hydrolysis studies to assess prodrug conversion rates in vivo. Comparative TLC and logD analysis quantify these changes .

Data Contradiction Analysis

Q. Why do enzymatic assays of this compound derivatives show variable inhibition rates across studies?

- Methodological Answer : Variability arises from enzyme source differences (e.g., thermophilic vs. mesophilic MAT enzymes) and assay conditions. For example, sMAT from Sulfolobus solfataricus exhibits higher substrate promiscuity (84% conversion) compared to mammalian enzymes. Standardizing enzyme batches (e.g., recombinant expression systems) and pre-incubation times reduces inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.